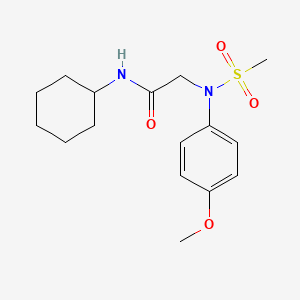
Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H14O7 It is a derivative of phthalic acid and is characterized by the presence of a hydroxy group and a phenoxy group attached to a benzene ring, along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate typically involves the esterification of 3-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-hydroxyphthalic acid+2CH3OHH2SO4Dimethyl 3-hydroxyphthalate+H2O
The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group, such as a halide or sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of 3-oxo-6-phenoxybenzene-1,2-dicarboxylate.
Reduction: Formation of 3-hydroxy-6-phenoxybenzene-1,2-dimethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The ester groups can undergo hydrolysis, releasing the active hydroxy and phenoxy moieties, which can then interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-hydroxyphthalate: Lacks the phenoxy group, making it less versatile in certain applications.
Dimethyl 3-hydroxy-4-methoxybenzene-1,2-dicarboxylate: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and interactions.
Dimethyl 3-hydroxy-6-methylbenzene-1,2-dicarboxylate: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness
Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate is unique due to the presence of both hydroxy and phenoxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-20-15(18)13-11(17)8-9-12(14(13)16(19)21-2)22-10-6-4-3-5-7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVDDCXNDAUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(=O)OC)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358138 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, 3-hydroxy-6-phenoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69836-72-2 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, 3-hydroxy-6-phenoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate](/img/structure/B5783143.png)

![6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B5783156.png)
![3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5783164.png)



![N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide](/img/structure/B5783200.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)
